molecular formula C23H17NO B13943713 1,4,6-Triphenyl-2-pyridone CAS No. 62257-63-0

1,4,6-Triphenyl-2-pyridone

Cat. No.: B13943713
CAS No.: 62257-63-0
M. Wt: 323.4 g/mol
InChI Key: NZSUHQPVASIROZ-UHFFFAOYSA-N
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Description

1,4,6-Triphenyl-2-pyridone is a heterocyclic compound with the molecular formula C23H17NO. It is a derivative of 2-pyridone, which is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules and pharmaceutical agents . The compound is characterized by the presence of three phenyl groups attached to the pyridone ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Triphenyl-2-pyridone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a base such as sodium ethoxide. This reaction proceeds through a cyclization mechanism to form the pyridone ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Triphenyl-2-pyridone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized pyridone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyridone ring .

Scientific Research Applications

1,4,6-Triphenyl-2-pyridone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,6-Triphenyl-2-pyridone involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. Its phenyl groups can also participate in π-π interactions, enhancing its binding affinity to targets. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: The parent compound of 1,4,6-Triphenyl-2-pyridone, known for its biological activity.

    4-Hydroxy-2-pyridone: Another derivative with significant biological properties.

    1,2,6-Triphenyl-4(1H)-pyridinone: A similar compound with fungicidal activity.

Uniqueness

This compound is unique due to the specific arrangement of phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62257-63-0

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

1,4,6-triphenylpyridin-2-one

InChI

InChI=1S/C23H17NO/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)21-14-8-3-9-15-21/h1-17H

InChI Key

NZSUHQPVASIROZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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